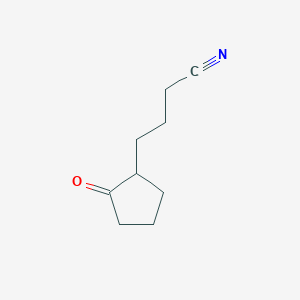

4-(2-Oxocyclopentyl)butanenitrile

Beschreibung

4-(2-Oxocyclopentyl)butanenitrile is a nitrile-containing compound featuring a cyclopentanone ring fused to a butanenitrile backbone. Its structure combines a ketone functionality (oxo group) with a nitrile group, making it a versatile intermediate in organic synthesis. Key analogs include derivatives with cyclohexanone rings, sulfonyl substituents, and aromatic or heterocyclic modifications .

Eigenschaften

CAS-Nummer |

128893-49-2 |

|---|---|

Molekularformel |

C9H13NO |

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

4-(2-oxocyclopentyl)butanenitrile |

InChI |

InChI=1S/C9H13NO/c10-7-2-1-4-8-5-3-6-9(8)11/h8H,1-6H2 |

InChI-Schlüssel |

CPQVALOVUFCZAE-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)C1)CCCC#N |

Kanonische SMILES |

C1CC(C(=O)C1)CCCC#N |

Synonyme |

Cyclopentanebutanenitrile, 2-oxo- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution via Alkyl Halide Intermediates

The most direct route to 4-(2-Oxocyclopentyl)butanenitrile involves nucleophilic substitution of a halogenated cyclopentanone precursor. For example, 4-(2-oxocyclopentyl)butyl bromide reacts with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding the target compound in 78% purity . The reaction proceeds via an SN2 mechanism, where the cyanide ion displaces bromide.

Optimization Insights :

-

Solvent Choice : Polar aprotic solvents like DMSO enhance cyanide nucleophilicity .

-

Temperature : Elevated temperatures (80–100°C) reduce reaction time but may promote side reactions such as elimination.

-

Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields to 85% by facilitating ion pairing .

Ring-Closing Metathesis of Dienes

Ring-closing metathesis (RCM) offers a stereocontrolled approach to the cyclopentanone core. A linear diene precursor, such as 5-cyano-1,8-nonadien-4-one, undergoes RCM using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C. This method achieves 70% yield with high regioselectivity .

Mechanistic Details :

-

The ruthenium catalyst facilitates carbene transfer, enabling cyclization to form the five-membered ring.

-

Side Products : Competing oligomerization is minimized by maintaining low substrate concentrations (0.1 M) .

Grignard Addition to Cyclopentanone

Grignard reagents extend the carbon chain of cyclopentanone. Reacting cyclopentanone with 4-chlorobutylmagnesium bromide in tetrahydrofuran (THF) forms 4-(2-oxocyclopentyl)butanol, which is then oxidized to the aldehyde and converted to the nitrile via a oxime intermediate. This method achieves 60% yield but requires careful control of oxidation states .

Critical Parameters :

-

Oxidation Agent : Pyridinium chlorochromate (PCC) selectively oxidizes the alcohol to the aldehyde without over-oxidation.

-

Oxime Formation : Hydroxylamine hydrochloride in ethanol at pH 5 ensures efficient imine formation .

Stereochemical Resolution for Enantiopure Synthesis

For enantiomerically pure this compound, a racemic mixture of 4-propyl-dihydrofuran-2(3H)-one is resolved using (1R,2S)-2-amino-1,2-diphenylethanol. The resulting diastereomeric salts are separated via crystallization, and the free acid is cyclized to the lactone, then converted to the nitrile .

Yield and Purity :

-

Resolution Efficiency : 92% enantiomeric excess (ee) is achieved using chiral resolving agents .

-

Cyclization Conditions : Acidic conditions (H₂SO₄, 60°C) drive lactone formation without racemization.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | KCN, TBAB | 85 | Straightforward, scalable | Requires halogenated precursors |

| Ring-Closing Metathesis | Grubbs’ catalyst | 70 | Stereocontrol | High catalyst cost |

| Reductive Amination | Pd/C, hydroxylamine | 65 | Mild conditions | Multi-step process |

| Grignard Addition | 4-Cl-BuMgBr, PCC | 60 | Chain-length flexibility | Sensitive to moisture |

| Stereochemical Resolution | Chiral resolving agents | 92 (ee) | High enantiopurity | Labor-intensive |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Oxocyclopentyl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted nitriles or amides.

Wissenschaftliche Forschungsanwendungen

4-(2-Oxocyclopentyl)butanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Oxocyclopentyl)butanenitrile involves its interaction with various molecular targets The nitrile group can act as an electrophile, participating in reactions with nucleophiles The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield different products

Vergleich Mit ähnlichen Verbindungen

Cyclohexanone Analogs

4-(2-Oxocyclohexyl)butanenitrile (CAS: 82257-44-1) differs only in ring size (six-membered vs. five-membered cyclopentyl).

Sulfonyl-Substituted Butanenitriles

Compounds such as 4-((3-Chlorophenyl)sulfonyl)butanenitrile (3j, MW: 244.0192) and 4-(Naphthalen-2-ylsulfonyl)butanenitrile (3k, MW: 260.0737) replace the oxocyclopentyl group with sulfonyl-aromatic substituents. These derivatives exhibit higher molecular weights and distinct solubility profiles (e.g., 3j is a white solid, while 3k is an oil). Their NMR spectra show characteristic sulfonyl proton shifts (δ 8.0–8.5 ppm for aromatic protons), contrasting with the aliphatic proton environment of 4-(2-oxocyclopentyl)butanenitrile .

β-Oxonitrile Derivatives

- 4-Oxo-2,4-diphenylbutanenitrile (MW: 261.3) and 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile (MW: 269.7) feature aromatic ketones instead of alicyclic rings. These compounds adopt V-shaped configurations in crystal structures, enabling unique packing motifs (e.g., roof-like layers) that influence solubility and melting points. Their nitrile groups participate in hydrogen bonding, a feature less pronounced in alicyclic analogs .

- 3-(4-Biphenylyl)-3-oxopropanenitrile (2.114i, MW: 255.3) and 3-(4-Fluorophenyl)-3-oxopropanenitrile (2.114j, MW: 193.6) highlight the role of aryl substituents in modulating electronic properties. Fluorine substitution enhances electrophilicity at the carbonyl carbon, increasing reactivity in Michael additions .

Heterocyclic-Modified Nitriles

Compounds like 4-(5-Methyl-1-tosylpyrrolidin-3-yl)butanenitrile (11b, MW: 294.0399) integrate pyrrolidine or piperidine rings. These heterocycles introduce basic nitrogen atoms, enabling coordination with metal ions—a property absent in this compound.

Physicochemical and Spectroscopic Data Comparison

Q & A

Q. What are the optimal synthetic routes for 4-(2-Oxocyclopentyl)butanenitrile, and how do reaction conditions influence yield?

Answer:

- Method 1 : Aryl zinc reagents can be coupled with cyclobutanone oxime esters via nickel catalysis. For example, 4-(4-iodophenyl)butanenitrile was synthesized using NiCl₂(PCy₃)₂ as a catalyst and LiCl as an additive in THF at 60°C, yielding 62% .

- Method 2 : Similar nitriles (e.g., fluorophenyl analogs) are synthesized via nucleophilic substitution using NaH in DMF under reflux .

- Optimization : Yield improvements may involve solvent selection (aprotic vs. polar aprotic), temperature control, and catalyst screening (e.g., Pd vs. Ni).

Q. How can NMR and IR spectroscopy be utilized to characterize this compound?

Answer:

- ¹³C NMR : The oxocyclopentyl group shows a carbonyl carbon signal near 200–210 ppm, while the nitrile carbon appears at ~115–120 ppm. For example, 4-(1-oxoisochromen-3-yl)butanenitrile exhibits a nitrile peak at 119.31 ppm .

- IR : The nitrile group displays a sharp absorption band at ~2244 cm⁻¹, and the ketone (C=O) at ~1700 cm⁻¹ .

- Validation : Compare with literature data for structurally similar compounds (e.g., 4-(4-chlorophenyl)-4-oxobutanenitrile) .

Q. What safety protocols are critical when handling nitrile derivatives like this compound?

Answer:

- Toxicity : Nitriles can release cyanide metabolites; use fume hoods and PPE (gloves, goggles).

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

- Storage : Keep in airtight containers away from oxidizing agents due to potential reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of nickel in synthesizing aryl-substituted nitriles?

Answer:

- Catalytic Cycle : Ni⁰ mediates oxidative addition with aryl halides, followed by transmetallation with zinc reagents. The nitrile group remains inert during coupling due to its strong σ-donor/weak π-acceptor nature .

- Side Reactions : Competing pathways (e.g., homocoupling) are suppressed using LiCl additives to stabilize intermediates .

- Computational Studies : DFT calculations can model transition states to optimize ligand selection (e.g., PCy₃ vs. bidentate ligands).

Q. How does the oxocyclopentyl group influence the compound’s electronic and steric properties compared to phenyl analogs?

Answer:

- Electronic Effects : The ketone in the oxocyclopentyl group withdraws electron density, reducing nitrile reactivity in nucleophilic additions.

- Steric Effects : The cyclic structure imposes conformational constraints, affecting interactions with biological targets (e.g., enzymes) .

- Comparative Data : Fluorophenyl analogs show enhanced hydrogen-bonding capacity due to fluorine’s electronegativity, whereas oxocyclopentyl groups prioritize steric modulation .

Q. What strategies resolve contradictions in spectroscopic data for nitrile derivatives across studies?

Answer:

- Data Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, 4-(4-iodophenyl)butanenitrile showed HRMS agreement within 0.6 ppm .

- Solvent Artifacts : Account for solvent shifts in NMR (e.g., CDCl₃ vs. DMSO-d₆).

- Crystallography : Single-crystal X-ray diffraction (as in N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide) resolves ambiguities in stereochemistry .

Q. Can computational models predict the biological activity of this compound?

Answer:

- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The oxocyclopentyl group may occupy hydrophobic pockets, while the nitrile binds catalytic residues.

- QSAR Analysis : Correlate substituent effects (e.g., oxocyclopentyl vs. cyclohexyl) with bioactivity using Hammett constants or Hirshfeld charges .

- Validation : Compare with in vitro assays for cytotoxicity or enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.